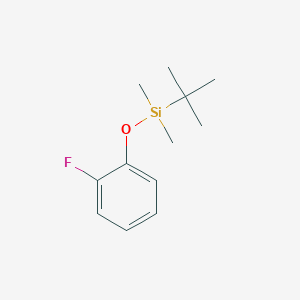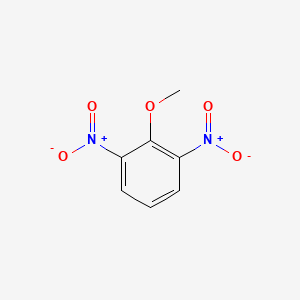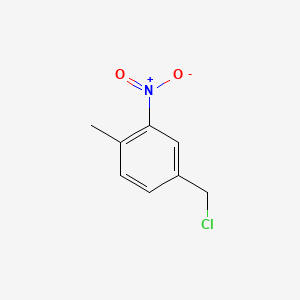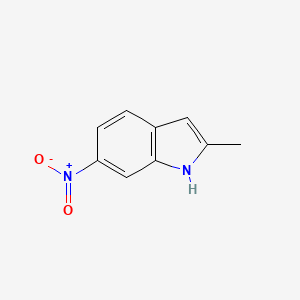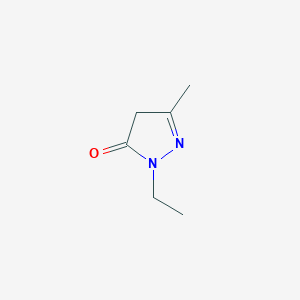
1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one
概要
説明
Synthesis Analysis
The synthesis of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives involves multiple strategies, including the three-component condensation reaction, which is a prevalent method. For instance, Hassanabadi et al. (2016) reported the synthesis of 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one via a three-component condensation of aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and 1-ethylpyrazol-5-amine in the presence of molecular iodine in ethanol under reflux conditions, showcasing a metal-free, high-yielding, and environmentally friendly approach (Hassanabadi et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively analyzed using various spectroscopic and crystallographic techniques. Viveka et al. (2016) described the single-crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into the compound's crystallographic and electronic structure properties (Viveka et al., 2016).
Chemical Reactions and Properties
1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, forming complex structures with potential biological activities. For example, the reaction of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate with different reactants has been explored to synthesize compounds showing fungicidal and plant growth regulation activities, indicating the chemical versatility of the pyrazole nucleus (Minga, 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including melting points, solubility, and crystal structure, are crucial for their application in medicinal chemistry and materials science. The crystallographic analysis provides essential data on the compound's stability, packing, and intermolecular interactions, which are fundamental for understanding its reactivity and binding properties.
Chemical Properties Analysis
The chemical properties of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives are influenced by their functional groups, leading to a wide range of reactivities and applications. These compounds exhibit interesting pharmacological properties due to their structural framework, which allows for further functionalization and modification to enhance their activity and selectivity.
科学的研究の応用
Synthesis and Structural Analysis
1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives are used in various synthesis and structural analysis studies. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a derivative, was synthesized from a three-component one-pot condensation reaction and characterized using spectroscopic and X-ray structural analysis techniques (Viveka et al., 2016).
Selective Synthesis
The compound plays a role in selective synthesis processes. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).
Regioselective Synthesis
It is also significant in regioselective synthesis. Ethyl 3-[(dimethylamino)methylidene]pyruvate reacts with hydrazine and arylhydrazines to yield regioselectively 1-substituted ethyl 1H-pyrazole-5-carboxylates (Hanzlowsky et al., 2003).
Environmental Applications
Derivatives of this compound are used in environmentally friendly synthesis. For example, cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been used for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) (Mosaddegh et al., 2010).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been evaluated as potential antimicrobial and anticancer agents (Hafez et al., 2016).
Corrosion Inhibition
Pyrazole derivatives, including those derived from 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one, have been investigated as corrosion inhibitors for steel in hydrochloric acid, showing significant efficacy in reducing corrosion rates (Herrag et al., 2007).
特性
IUPAC Name |
2-ethyl-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKWKEPROQIWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349895 | |
| Record name | ST001145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
CAS RN |
19364-68-2 | |
| Record name | ST001145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



